molecular formula C8H4O4Pb B100037 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione CAS No. 16183-12-3

2,4,3lambda2-Benzodioxaplumbepine-1,5-dione

Cat. No.: B100037
CAS No.: 16183-12-3
M. Wt: 371 g/mol
InChI Key: YJOMWQQKPKLUBO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,3lambda2-Benzodioxaplumbepine-1,5-dione is a complex organic compound with a unique structure that includes a benzodioxaplumbepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Benzodioxaplumbepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Oxidation and Functionalization: The intermediate compounds are then oxidized and functionalized to introduce the dione groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4,3lambda2-Benzodioxaplumbepine-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dione derivatives, while substitution reactions can introduce various functional groups into the benzodioxaplumbepine ring.

Scientific Research Applications

2,4,3lambda2-Benzodioxaplumbepine-1,5-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxaplumbepine Derivatives: These compounds share a similar core structure but differ in their functional groups and substitutions.

    Other Dione Compounds: Compounds like 1,4-benzoquinone and 1,2-naphthoquinone have similar dione functionalities but different ring systems.

Uniqueness

2,4,3lambda2-Benzodioxaplumbepine-1,5-dione is unique due to its specific ring structure and the positions of the dione groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,3λ2-benzodioxaplumbepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOMWQQKPKLUBO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[Pb]OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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